![molecular formula C12H19NO B1414957 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline CAS No. 1039930-62-5](/img/structure/B1414957.png)
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Overview
Description
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, also known as MBOMA, is a chemical compound that belongs to the class of anilines. It is a yellowish liquid that is used in various scientific research applications.
Scientific Research Applications
1. Polymer Science Applications
A study by Andriianova et al. (2021) demonstrated the synthesis of a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, using doping and oxidizing agents. The research focused on how the synthesis conditions influenced the polymer's physicochemical properties, including its morphology, solubility, IR and UV spectral characteristics, and photoluminescent properties. The use of FeCl3 as an oxidizing agent was found to produce a material with high luminescence intensity, suggesting potential applications in moisture sensors (Andriianova et al., 2021).
2. Inorganic Chemistry and Complex Formation
Research by Schroer et al. (2010) explored the formation of various oxo rhenium(V) complexes with 2-(diphenylphosphinomethyl)aniline. The study revealed the formation of different complexes under varying conditions, including a trinuclear, cyclic oxo(V) core. This study provides insights into the complex formation processes and potential applications in inorganic synthesis (Schroer et al., 2010).
3. Material Science and Corrosion Inhibition
Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, specifically 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline, as corrosion inhibitors for carbon steel in acidic solutions. The study combined computational and experimental techniques to demonstrate the monomers' effectiveness as corrosion inhibitors, indicating potential applications in material protection (Dagdag et al., 2019).
properties
IUPAC Name |
2-(2-methylbutan-2-yloxymethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8H,4,9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDCLZWJJGCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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